3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It features a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered as a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyrazolopyrimidine derivatives has been achieved through the condensation of hydrazine with amide acetals or aldehydes, followed by cyclization . Another method involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction of alkyne with various aromatic and aliphatic azide using a Cu (II) catalyst in the presence of Sodium ascorbate .Molecular Structure Analysis
The molecular structure of this compound is likely to be confirmed by spectroscopic methods such as 1H, 13C, and 1H/15N HMBC NMR spectroscopy . The presence of the pyrazolo[3,4-d]pyrimidine core and the piperidin-4-yl group could contribute to its potential biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation through condensation and cyclization reactions . Additionally, it might undergo further reactions depending on the functional groups present in the molecule.Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, a target for cancer treatment . These compounds have shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Future Directions
The future directions for this compound could involve further investigations into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold could be explored to develop novel therapeutics .
Properties
IUPAC Name |
3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-20-16-14(9-19-22(16)2)17(21-12)23-7-4-13(5-8-23)10-24-11-18-6-3-15(24)25/h3,6,9,11,13H,4-5,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFHEKOTLGYARS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C=NC=CC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.